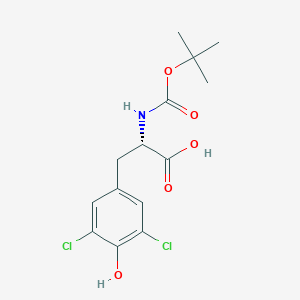

Boc-Tyr(3,5-Cl2)-OH

Description

Significance of Unnatural Amino Acids as Research Probes and Building Blocks in Peptide Science

Unnatural amino acids are non-proteinogenic amino acids that are not found in naturally occurring protein sequences. cpcscientific.com Their incorporation into peptides can confer a range of desirable attributes. For instance, UAAs can introduce conformational constraints, leading to more stable and specific peptide structures. cpcscientific.comenamine.net They are also instrumental in the development of peptidomimetics, which mimic the structure of natural peptides but often exhibit improved stability against enzymatic degradation, enhanced potency, and better oral absorption. sigmaaldrich.com This makes them invaluable in drug discovery and development. cpcscientific.comnih.gov

Furthermore, UAAs serve as powerful molecular probes. sigmaaldrich.com By introducing functionalities not present in the canonical 20 amino acids, such as fluorescent tags, photo-crosslinkers, or unique reactive handles, researchers can investigate protein structure, function, and interactions in ways that were previously inaccessible. nih.gov The structural diversity offered by UAAs is nearly limitless, allowing for the construction of diverse combinatorial libraries for screening and the development of robust molecular scaffolds. nih.govcpcscientific.com

Overview of Tyrosine Modification Strategies in Peptide and Protein Chemistry

Tyrosine, with its phenolic side chain, is a particularly attractive target for chemical modification in peptides and proteins. acs.org Its relatively low natural abundance makes it a suitable candidate for site-specific functionalization. acs.orgsci-hub.se A variety of methods have been developed to modify tyrosine residues, including:

O-functionalization: The hydroxyl group of the tyrosine side chain can be targeted for reactions like O-alkylation. nih.gov

Palladium-catalyzed cross-coupling reactions: These methods allow for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring. acs.orgsci-hub.se

Photochemical and electrochemical methods: These techniques can generate reactive tyrosine species for further modification. acs.orgsci-hub.se

Dearomatization–rearomatization strategies: This approach involves the temporary dearomatization of the phenol (B47542) ring to allow for selective modifications, followed by rearomatization. acs.orgrsc.org

These strategies have enabled the introduction of a wide array of functionalities onto tyrosine-containing peptides, including azobenzene (B91143) groups for photopharmacology and various labels for bioconjugation. acs.org

Specific Context of Halogenated Tyrosine Derivatives in Biochemical Investigations

Halogenation of the tyrosine ring represents a specific and impactful modification strategy. ontosight.ai The introduction of halogen atoms (chlorine, bromine, iodine) at the ortho positions to the hydroxyl group significantly alters the physicochemical properties of the amino acid. ontosight.ainih.gov This includes changes in molecular volume, the acidity of the phenolic hydroxyl group, and hydrophobicity. nih.gov

These alterations can have profound effects on the biological activity of peptides and proteins containing these derivatives. nih.gov For example, halogenated tyrosine derivatives have been found in marine natural products and can exhibit a range of biological activities, including antimicrobial and cytotoxic effects. acs.orgespol.edu.ec In the context of protein engineering, the incorporation of halogenated tyrosines can perturb protein self-organization and dynamics, offering a way to fine-tune protein structure and function. nih.gov

Rationale for Academic Research on N-tert-Butoxycarbonyl-3,5-Dichloro-L-Tyrosine (Boc-Tyr(3,5-Cl2)-OH)

N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine (this compound) is a key reagent in the synthesis of peptides containing the 3,5-dichloro-L-tyrosine residue. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for the amino function of amino acids during peptide synthesis. ontosight.aiorgsyn.org It is stable under many reaction conditions but can be readily removed with mild acid, allowing for the sequential addition of other amino acids to build a peptide chain. ontosight.airsc.org

The rationale for the academic and research focus on this compound stems from the unique properties conferred by the dichlorinated tyrosine residue. The two chlorine atoms significantly increase the steric bulk and electron-withdrawing nature of the aromatic ring compared to native tyrosine. This modification can be used to:

Probe structure-activity relationships: By systematically replacing tyrosine with 3,5-dichlorotyrosine in a peptide sequence, researchers can investigate the importance of the phenolic hydroxyl group's acidity and the steric and electronic properties of the aromatic ring for biological activity.

Enhance binding affinity and selectivity: The altered properties of the dichlorinated ring can lead to improved interactions with biological targets.

Increase peptide stability: The modification can make the peptide more resistant to enzymatic degradation.

The availability of this compound as a building block facilitates the synthesis of these modified peptides for a wide range of biochemical and pharmacological studies. ontosight.ai

Chemical Properties and Synthesis

The utility of this compound in peptide synthesis is underpinned by its specific chemical properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₇Cl₂NO₅ |

| Molecular Weight | 350.19 g/mol |

Table 1: Chemical Properties of this compound

The synthesis of this compound typically involves two key steps: the chlorination of L-tyrosine to produce 3,5-dichloro-L-tyrosine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing the amino group from participating in unwanted side reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNLRGVZPAASPS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Boc Tyr 3,5 Cl2 Oh

Synthesis of Boc-Tyr(3,5-Cl2)-OH Precursors and the Halogenation of Tyrosine Derivatives

The synthesis of this compound begins with the preparation of its fundamental precursors, which involves two key chemical transformations: the regioselective halogenation of the tyrosine aromatic ring and the protection of the alpha-amino group.

Regioselective Halogenation Strategies on Aromatic Amino Acid Rings

Achieving regioselectivity—the precise control of the position of halogen atoms on the aromatic ring—is a critical challenge in the synthesis of halogenated amino acids. For tyrosine, the phenolic hydroxyl group is an activating, ortho, para-directing group, naturally guiding electrophiles to the 3 and 5 positions.

Electrophilic chlorination is the most common method for introducing chlorine atoms onto the tyrosine ring. Reagents such as N-chlorosuccinimide (NCS) are frequently employed. researchgate.net The reaction conditions, including solvent and temperature, are optimized to favor dichlorination at the 3 and 5 positions. For instance, efficient syntheses of dihalogenated derivatives of tyrosine N-oxime methyl ester have been reported using a two-step, one-flask process involving an excess of N-halosuccinimide to form a spirocyclic intermediate, followed by reduction. researchgate.net This strategy ensures high yields and simplifies purification. researchgate.net

Enzymatic halogenation presents an alternative, highly regioselective strategy. Flavin-dependent halogenases (FDHs) are capable of catalyzing the halogenation of aromatic compounds with remarkable precision. mdpi.comiucr.org For example, the FAD-dependent halogenase RebH can chlorinate L-tryptophan at the C-7 position, which is electronically disfavored, demonstrating the power of biocatalysis to override standard electronic effects. mdpi.com While specific enzymes for the 3,5-dichlorination of tyrosine are a subject of ongoing research, the principles of enzymatic catalysis offer a promising route for green and highly specific syntheses. mdpi.comiucr.org

A comparison of common halogenating agents for tyrosine derivatives is presented below.

| Halogenating Agent | Typical Substrate | Key Features |

| N-Chlorosuccinimide (NCS) | Tyrosine N-oxime methyl ester | Optimized with acid to suppress over-halogenation; can achieve dichlorination via a spirocyclic intermediate. researchgate.net |

| Flavin-dependent Halogenases (FDHs) | Tryptophan, Tyrosine derivatives | High regioselectivity, often overriding electronic directing effects; operates under mild, aqueous conditions. mdpi.comiucr.org |

| Sulfuryl Chloride (SO₂Cl₂) | L-Tyrosine | A direct and potent chlorinating agent, often used for aromatic systems. |

N-alpha-tert-Butoxycarbonyl Protection Methodologies for Amino Acids

The protection of the α-amino group is essential to prevent its participation in undesired side reactions during peptide coupling. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group in organic synthesis. wikipedia.org

The standard method for introducing the Boc group onto an amino acid like L-tyrosine or its chlorinated derivative involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai This reaction can be performed under various conditions, including aqueous solutions with bases like sodium hydroxide (B78521) or potassium carbonate, or in organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) with a base such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The choice of solvent and base depends on the solubility and reactivity of the specific amino acid derivative. orgsyn.org For example, a common procedure involves dissolving L-tyrosine in a mixture of water and dioxane with K₂CO₃, followed by the addition of Boc₂O.

The Boc group is valued for its stability to a wide range of nucleophiles and basic conditions, making it compatible with other protecting groups like the base-labile Fmoc group in orthogonal synthesis strategies. organic-chemistry.org

Advanced Synthetic Routes for this compound

The synthesis of this compound can be approached via two primary pathways: (A) chlorination of Boc-L-Tyr-OH or (B) Boc-protection of 3,5-dichloro-L-tyrosine.

Route A: Chlorination of Boc-L-Tyr-OH In this approach, commercially available Boc-L-Tyr-OH is the starting material. The regioselective dichlorination is then performed on this protected amino acid.

Protection: This step is bypassed as the starting material is already N-protected.

Chlorination: Boc-L-Tyr-OH is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a chlorinated solvent. An electrophilic chlorinating agent, typically N-chlorosuccinimide (NCS) in a slight excess (e.g., 2.2 equivalents), is added. The reaction may be catalyzed by a mild acid to enhance the electrophilicity of the chlorine source. The reaction is monitored until completion, followed by an aqueous workup and purification, often by crystallization or chromatography, to yield pure this compound. A similar strategy has been successfully applied for the diiodination of Boc-L-Tyrosine. researchgate.net

Route B: Boc-Protection of 3,5-Dichloro-L-tyrosine This route begins with the halogenation of L-tyrosine, followed by the introduction of the Boc group.

Chlorination: L-tyrosine is first dichlorinated at the 3 and 5 positions using a potent electrophilic chlorinating agent like sulfuryl chloride (SO₂Cl₂) or excess NCS under conditions that drive the reaction to completion.

Purification: The resulting 3,5-dichloro-L-tyrosine is isolated and purified.

Boc-Protection: The purified 3,5-dichloro-L-tyrosine is then subjected to standard Boc-protection conditions, reacting with Boc₂O in the presence of a base (e.g., NaHCO₃, K₂CO₃, or triethylamine) in an aqueous-organic solvent mixture to afford the final product, this compound.

Orthogonal Protecting Group Strategies in Peptide Synthesis with this compound

Orthogonal protection schemes are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. researchgate.net This enables complex modifications such as side-chain cyclization, branching, and labeling. sigmaaldrich.comiris-biotech.de

Compatibility with Boc-based Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by groups that are stable to the Boc-removal conditions but are cleaved during the final step. iris-biotech.depeptide.com

The typical Boc-SPPS cycle involves:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). thieme-connect.denih.gov

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: Excess reagents are washed away.

The key feature of this compound in this context is that the dichlorinated phenyl ring and the phenolic hydroxyl group are stable to the repeated TFA treatments used for Boc deprotection. The phenolic -OH of tyrosine does not typically require protection in Boc-SPPS, although its acidity is increased by the electron-withdrawing chlorine atoms.

Considerations for O-Protecting Group Stability and Cleavage in Peptide Synthesis

While the phenolic hydroxyl of tyrosine can sometimes be left unprotected during Boc-SPPS, protection is often recommended to prevent potential side reactions, such as O-acylation during coupling steps or modification by cationic species generated during deprotection and cleavage. peptide.com

For tyrosine derivatives in Boc chemistry, several O-protecting groups are utilized, chosen for their stability to TFA and their lability under the final, strong-acid cleavage conditions (e.g., anhydrous hydrofluoric acid, HF). peptide.com

| O-Protecting Group | Abbreviation | Stability & Cleavage Characteristics |

| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | Highly stable to 50% TFA; readily cleaved by HF. peptide.comsigmaaldrich.com It is a standard for preventing acid-catalyzed side reactions. thieme-connect.de |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Stable to repeated TFA treatments; removed by HF, TFMSA, or TMSOTf. peptide.com It is often used for tyrosine residues early in a long sequence. peptide.com |

| Benzyl | Bzl | Partially labile to TFA, making it less suitable for long syntheses in Boc chemistry but still used for shorter peptides. peptide.compeptide.com |

| tert-Butyl | tBu | Standard side-chain protection in Fmoc chemistry; cleaved by TFA. Not compatible with the differential stability required for Boc-SPPS. |

The presence of the 3,5-dichloro substitution on the tyrosine ring inherently modifies the electronic properties of the phenol (B47542) group, making it more acidic and less nucleophilic. This electronic effect enhances the stability of the unprotected hydroxyl group against undesired acylation compared to an unsubstituted tyrosine residue. However, for complex syntheses or to eliminate any risk of side reactions, a robust O-protecting group like 2,6-dichlorobenzyl would be the preferred strategy when incorporating a 3,5-dichloro-tyrosine derivative into a peptide using Boc-SPPS.

Derivatization of this compound for Specialized Research Applications

The synthetic utility of this compound lies in its capacity to be transformed into more complex molecules with tailored functions. The dichlorinated phenolic side chain is not merely a passive structural element; it is an active site for chemical derivatization. Its electronic properties, influenced by the electron-withdrawing chlorine atoms, and the nucleophilicity of the hydroxyl group are key to its application in developing advanced research tools. These derivatizations are crucial for applications ranging from bio-imaging to drug discovery and materials science.

The phenolic side chain of this compound is an ideal anchor point for the attachment of reporter groups, such as fluorophores or affinity tags (e.g., biotin). This functionalization is critical for creating probes to study biological processes, track molecules within cells, and quantify interactions.

The primary method for such functionalization is the derivatization of the hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this purpose. masterorganicchemistry.comambeed.comlibretexts.org This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide carrying the desired reporter group. masterorganicchemistry.comorganicchemistrytutor.com

For instance, to create a fluorescently labeled version of the amino acid, the corresponding phenoxide can be reacted with a fluorophore that has been pre-functionalized with a reactive alkyl halide, such as a bromo- or iodoacetamide (B48618) derivative. The electron-withdrawing nature of the two chlorine atoms increases the acidity of the phenolic proton, facilitating its removal. This same electronic influence is a key principle in the design of some fluorescent probes, where halogenated phenols are used to modulate processes like photoinduced electron transfer (PET), which can turn fluorescence "on" or "off" in response to environmental changes like pH. nih.govacs.org

Table 1: Proposed Synthesis of a Fluorescent Probe via Williamson Ether Synthesis

| Step | Reagent/Reactant | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Deprotonation | This compound + NaH | Boc-Tyr(3,5-Cl2)-O-Na+ | Generation of a nucleophilic phenoxide. |

| 2. Alkylation | Boc-Tyr(3,5-Cl2)-O-Na+ + Br-(CH2)n-Fluorophore | Boc-Tyr(3,5-Cl2)-O-(CH2)n-Fluorophore | Covalent attachment of the fluorescent tag via an ether linkage. |

This strategy allows for the creation of a diverse palette of probes by simply changing the nature of the attached fluorophore or tag.

This compound serves as a valuable building block for the synthesis of complex ligands and rigid molecular scaffolds. These structures are essential in areas like catalysis, drug design (e.g., peptidomimetics), and materials science. cam.ac.uk Two principal strategies involve leveraging the side chain for macrocyclization or using the chlorinated aromatic ring in cross-coupling reactions.

Macrocyclization and Peptide Stapling:

Macrocycles often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. beilstein-journals.orgresearchgate.net this compound can be incorporated into a peptide sequence and then used as an anchor point for cyclization. One established method involves forming a thioether bridge. nih.gov This can be achieved by first modifying the phenolic hydroxyl group with a bifunctional linker, for example, by reacting it with dibromoethane via Williamson ether synthesis to yield an O-(2-bromoethyl) derivative. When this modified tyrosine residue is incorporated into a peptide alongside a cysteine residue, the nucleophilic thiol group of cysteine can displace the bromine atom in an intramolecular SN2 reaction, forming a stable thioether-linked macrocycle.

Table 2: Proposed Strategy for Thioether-Based Peptide Stapling

| Step | Description | Key Reagents | Result |

|---|---|---|---|

| 1. Side-Chain Activation | Functionalization of this compound with a bromoalkyl group. | 1,2-Dibromoethane, Base | Boc-Tyr(3,5-Cl2, O-(2-bromoethyl))-OH |

| 2. Peptide Synthesis | Incorporation of the activated tyrosine and a cysteine residue into a linear peptide. | Standard Solid-Phase Peptide Synthesis (SPPS) | Linear peptide precursor containing both reactive moieties. |

| 3. Intramolecular Cyclization | On-resin or in-solution reaction of the cysteine thiol with the bromoethyl group. | Base (e.g., DIPEA) | Macrocyclic, side-chain "stapled" peptide. |

Cross-Coupling Reactions for Scaffold Construction: The chloro-substituents on the aromatic ring, while generally less reactive than bromo or iodo groups, can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comu-shizuoka-ken.ac.jp This reaction creates new carbon-carbon bonds, enabling the construction of biaryl linkages or the attachment of other organic fragments. sci-hub.stresearchgate.net By incorporating this compound into a peptide and then coupling it with another residue containing a boronic acid (e.g., a phenylalanine-boronic acid derivative), a rigid biaryl bridge can be formed, creating a highly constrained cyclic peptide. mdpi.com This approach is a powerful tool for locking a peptide into a specific bioactive conformation. The development of specialized phosphine (B1218219) ligands has significantly improved the efficiency of cross-coupling reactions involving less reactive aryl chlorides. u-shizuoka-ken.ac.jp

These derivatization strategies transform this compound from a simple amino acid into a versatile platform for creating sophisticated molecules with designed functions for advanced scientific research.

Integration of Boc Tyr 3,5 Cl2 Oh into Peptidic Structures and Macromolecules

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acid sequences. Boc-Tyr(3,5-Cl2)-OH is a valuable building block in Boc-SPPS, a strategy that utilizes an acid-labile Boc (tert-butyloxycarbonyl) group for Nα-protection.

The coupling of this compound in SPPS follows standard protocols, often employing coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in solvents such as DMF (dimethylformamide). thieme-connect.de The success of the incorporation is typically monitored using methods like the ninhydrin (B49086) test to ensure complete coupling. thieme-connect.de

For example, in the synthesis of certain cyclic peptides, this compound has been successfully incorporated alongside other protected amino acids like Boc-Arg(Tos)-OH and Boc-Ser(Bzl)-OH. thieme-connect.de The use of this compound is compatible with the standard acid cleavage conditions (e.g., HF) used in Boc-SPPS to release the final peptide from the resin. thieme-connect.de

| Parameter | Description | Relevance to this compound Incorporation |

| SPPS Strategy | Boc/Bzl chemistry | The Boc group is used for temporary Nα-protection, while benzyl-based groups protect side chains. This compound is compatible with this strategy. thieme-connect.de |

| Coupling Reagents | BOP, HBTU, HATU | These reagents activate the carboxylic acid of the incoming amino acid for efficient amide bond formation. |

| Solvents | DMF, NMP | Provide a suitable environment for the coupling reaction on the solid support. |

| Cleavage | HF, TFMSA | Strong acids used to cleave the completed peptide from the resin and remove side-chain protecting groups. |

The unique electronic and steric properties of the 3,5-dichlorinated tyrosine residue make this compound a valuable tool in the synthesis of peptide analogues and peptidomimetics. mdpi.com These modifications aim to create molecules with improved pharmacological profiles, such as enhanced receptor selectivity, increased metabolic stability, and altered agonist/antagonist activity. nih.govresearchgate.net

In the design of opioid peptide analogues, for instance, the modification of the tyrosine residue is a key strategy. The synthesis of constrained analogues using scaffolds like 4-amino-2-benzazepin-3-one has involved derivatives of dichlorinated tyrosine to explore the impact on receptor affinity and functional activity. researchgate.net The introduction of halogen atoms can provide benefits over other substitutions in drug design. mdpi.com

| Modification Strategy | Purpose | Example Application with Halogenated Tyrosine |

| Side-Chain Halogenation | Enhance binding affinity, metabolic stability, and conformational restriction. mdpi.com | Incorporation of this compound to create analogues of bioactive peptides. researchgate.net |

| Peptidomimetic Scaffolds | Mimic peptide secondary structures (e.g., β-turns) and constrain key pharmacophoric groups. researchgate.net | Use of dichlorinated tyrosine derivatives in the synthesis of azepinone-based peptidomimetics. researchgate.net |

| Conformational Constraint | Reduce flexibility to favor a bioactive conformation, leading to increased potency and selectivity. nih.gov | The steric bulk of chlorine atoms in Tyr(3,5-Cl2) restricts side-chain rotation. |

Incorporation into Linear Peptide Sequences

Solution-Phase Synthetic Approaches Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of complex peptides. This compound can be utilized in solution-phase fragment condensation strategies. In this approach, protected peptide segments are synthesized in solution and then coupled together to form the final, larger peptide.

Solution-phase synthesis allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product. Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are often employed. nih.gov

For example, the synthesis of mechanism-based macrocyclic inhibitors of serine proteases has been achieved through multi-step solution-phase couplings involving derivatives of tyrosine. nih.gov While this specific example used Boc-Tyr(O-allyl)-OH, the principles of solution-phase coupling and deprotection are directly applicable to this compound.

Engineering of Conformationally Constrained Peptides and Macrocycles via this compound

Conformational restriction is a key principle in modern peptide drug design, aiming to lock a peptide into its bioactive conformation to enhance its affinity, selectivity, and stability. this compound can play a significant role in this endeavor.

The introduction of sterically demanding or electronically unique residues is a primary method for inducing conformational constraints. The two chlorine atoms on the tyrosine ring of this compound impose significant steric hindrance, which can restrict the rotational freedom (χ angles) of the side chain. nih.gov This local constraint can, in turn, influence the peptide backbone conformation (φ and ψ angles), potentially favoring specific secondary structures like β-turns or helical motifs. mdpi.com

Furthermore, halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can further stabilize a particular peptide fold. acs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, which can act as a conformational stabilizing force within a peptide structure. acs.org

| Design Principle | Mechanism | Contribution of Tyr(3,5-Cl2) |

| Steric Hindrance | Bulky side chains restrict rotational freedom. | The two chlorine atoms limit the χ1 and χ2 dihedral angles of the tyrosine side chain. nih.gov |

| Electronic Effects | Altered pKa and charge distribution can influence intramolecular interactions. | Dichlorination lowers the pKa of the phenolic hydroxyl group, affecting its hydrogen bonding potential. mdpi.com |

| Halogen Bonding | A non-covalent interaction involving the halogen atom can stabilize specific conformations. acs.org | The chlorine atoms can act as halogen bond donors to stabilize a folded peptide structure. acs.org |

Peptide macrocyclization is a powerful strategy to create conformationally constrained and proteolytically stable molecules. uni-kiel.de While direct participation of the chlorinated tyrosine in the cyclization chemistry is less common than methods like lactamization or disulfide bridging, its influence on the pre-cyclization conformation is critical.

The conformational preferences induced by the Tyr(3,5-Cl2) residue can pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, potentially increasing the yield of the desired monomeric cyclic product and reducing the formation of oligomers. uni-kiel.de

In some advanced cyclization strategies, halogenated residues can be directly involved. For example, palladium-catalyzed cross-coupling reactions can form biaryl bridges between halogenated and boronic acid-functionalized amino acid side chains, creating highly constrained macrocyclic structures. rsc.org While not a direct example involving Tyr(3,5-Cl2), this highlights the potential for halogenated aromatic residues in novel cyclization methodologies.

| Cyclization Aspect | Role of Halogenated Residue |

| Pre-organization | The conformational bias induced by Tyr(3,5-Cl2) can favor a cyclization-competent conformation of the linear precursor. uni-kiel.de |

| Ring Strain | The bulky nature of the dichlorinated side chain can influence the strain and preferred geometry of the resulting macrocycle. |

| Cross-Coupling Reactions | Halogenated aromatic side chains can serve as handles for transition metal-catalyzed cyclization reactions (e.g., Suzuki coupling). rsc.org |

Design Principles for Highly Restricted Peptide Conformations

Development of Biohybrid Materials and Conjugates Incorporating Modified Amino Acids

The creation of biohybrid materials, which combine the distinct properties of biological molecules with synthetic scaffolds like polymers or nanoparticles, represents a significant frontier in materials science and medicine. ru.nl These materials are designed for a range of applications, from drug delivery and tissue engineering to the development of advanced biosensors and catalysts. ru.nlmit.edu A key strategy in designing these materials involves the synthesis of peptides containing non-canonical or modified amino acids, which can then be conjugated to other molecules. anr.frsigmaaldrich.com The incorporation of these unique amino acids can bestow novel functionalities, enhance stability, or provide specific sites for bio-orthogonal conjugation. sigmaaldrich.comebi.ac.uk

The use of halogenated amino acids, such as derivatives of 3,5-dichloro-L-tyrosine, is of particular interest in this field. Halogenation of the tyrosine ring can significantly alter its electronic properties, hydrophobicity, and resistance to enzymatic degradation, making it a valuable component for creating robust biohybrid structures. nih.govnih.gov While direct research detailing the integration of this compound into specific biohybrid systems is specialized, the principles are well-established through work with analogous compounds. For instance, research into other dihalogenated tyrosines, such as 3,5-difluorotyrosine (B1604624) (F2Y), provides a clear blueprint for how such a process is achieved and the unique advantages it offers. nih.gov

Research Findings: A Case Study with Halogenated Tyrosine

The development of biohybrid materials often begins with the solid-phase synthesis of a peptide containing the modified amino acid. sigmaaldrich.com A study focused on creating peptides with 3,5-difluorotyrosine (F2Y) illustrates this process effectively. The researchers first developed an efficient chemo-enzymatic method to produce the fully protected monomer, Fmoc-F2Y(tBu)-OH, suitable for standard peptide synthesis. nih.gov This protected amino acid was then incorporated into various peptide sequences using standard Fmoc/HBTU chemistry. nih.gov

The primary goal of this research was to use the F2Y-containing peptides to probe the substrate specificity of protein tyrosine phosphatases (PTPs). A key challenge in this area is that natural tyrosine residues can be oxidized by tyrosinase, an enzyme used in the screening assay, leading to false positives. The researchers hypothesized that a dihalogenated tyrosine like F2Y would be resistant to this oxidation while still being recognized by PTPs. nih.gov

The synthesized peptides containing F2Y were indeed found to be resistant to tyrosinase action, unlike their natural tyrosine-containing counterparts. This resistance allowed for the development of an improved screening assay for PTPs. Furthermore, kinetic analysis showed that the F2Y-peptides had similar binding and hydrolysis properties by PTPs compared to the natural peptides, confirming that F2Y is an effective and functional surrogate for tyrosine in this biological context. nih.gov

This work demonstrates a key principle in the development of advanced biomaterials: the site-specific incorporation of a modified amino acid to confer a specific, desirable chemical property (in this case, enzyme resistance) without disrupting the intended biological function. The same methodology can be applied using this compound to create peptides with unique properties conferred by the dichlorinated aromatic ring, such as altered hydrophobicity, modified pKa, or enhanced stability for various biohybrid applications. nih.gov

Table 1: Synthesis of Peptides Containing a Dihalogenated Tyrosine Analogue

This table presents data from the synthesis of peptides incorporating 3,5-difluorotyrosine (F2Y), illustrating the successful integration of a dihalogenated tyrosine into peptide chains using solid-phase synthesis. The data is adapted from research on F2Y as a tyrosinase-resistant surrogate for tyrosine. nih.gov

| Compound ID | Peptide Sequence | Purpose / Description | Molecular Weight (Calculated) | Molecular Weight (Found, ESI-MS) |

| 4 | Ac-Asp-Ala-Asp-Tyr -Leu-NH2 | Control peptide with natural Tyrosine | 724.7 | 725.2 [M+H]⁺ |

| 5 | Ac-Asp-Ala-Asp-F2Y -Leu-NH2 | Test peptide with 3,5-difluorotyrosine | 760.7 | 761.2 [M+H]⁺ |

| 6 | Ac-Glu-Tyr -Asn-Ile-Thr-Val-NH2 | Control peptide based on PTP1B substrate | 851.9 | 852.3 [M+H]⁺ |

| 7 | Ac-Glu-F2Y -Asn-Ile-Thr-Val-NH2 | Test peptide with 3,5-difluorotyrosine | 887.9 | 888.3 [M+H]⁺ |

| 8 | Ac-Ile-Tyr -Glu-Leu-NH2 | Control peptide based on PTP1B substrate | 624.7 | 625.2 [M+H]⁺ |

| 9 | Ac-Ile-F2Y -Glu-Leu-NH2 | Test peptide with 3,5-difluorotyrosine | 660.7 | 661.2 [M+H]⁺ |

Data adapted from a study on 3,5-difluorotyrosine (F2Y) to demonstrate the principle of incorporating dihalogenated tyrosines into peptides. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation of Boc-Tyr(3,5-Cl2)-OH and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in both solution and solid states. anu.edu.au For this compound and peptides incorporating this modified amino acid, NMR provides invaluable insights into their conformational preferences.

Solution-State NMR Analysis of this compound Containing Peptides

In solution, peptides can adopt a range of conformations. Solution-state NMR is instrumental in characterizing this conformational landscape. auremn.org.br Techniques such as 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to assign proton resonances and determine through-space proximities between protons, respectively. uzh.chembrapa.br This information is then used to calculate a family of structures consistent with the experimental data, providing a detailed picture of the peptide's structure in solution. embrapa.br

For peptides containing this compound, the dichloro-substitution on the tyrosine ring influences the local electronic environment, which can be observed through changes in the chemical shifts of nearby protons. The bulky Boc-protecting group also imposes steric constraints that affect the conformational freedom of the N-terminus. Analysis of coupling constants can provide information about dihedral angles, further refining the conformational model. auremn.org.br The study of such peptides in various solvent systems, including membrane-mimicking environments like detergent micelles, can reveal how the local environment modulates their structure, which is crucial for understanding their biological activity. nih.govspringernature.com

Table 1: Representative Solution-State NMR Parameters for Peptide Structural Analysis This table is illustrative and provides a general overview of the types of data obtained from solution-state NMR experiments.

| Parameter | Description | Information Gained |

|---|---|---|

| Chemical Shifts (δ) | The resonant frequency of a nucleus relative to a standard. | Provides information about the local electronic environment of each nucleus. |

| Scalar Couplings (J) | Through-bond interactions between nuclei. | Yields information about dihedral angles and thus the backbone and side-chain conformations. |

| Nuclear Overhauser Effect (NOE) | Through-space transfer of nuclear spin polarization. | Provides distance restraints between protons that are close in space (< 5 Å), which is critical for determining the 3D structure. |

| Temperature Coefficients | The change in chemical shift of an amide proton with temperature. | Can identify amide protons involved in hydrogen bonds, which are key elements of secondary structure. |

Solid-State NMR for Structural Investigations of Complex Peptidic Systems

For larger peptides or those that aggregate or are embedded in membranes, solid-state NMR (ssNMR) is the technique of choice. warwick.ac.uk Unlike solution NMR, ssNMR can provide high-resolution structural information on non-crystalline, immobile samples. nih.govacs.org By incorporating specific isotopic labels (e.g., ¹³C, ¹⁵N) into the peptide containing this compound, specific distances and torsion angles can be measured. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundant nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that would otherwise lead to broad lines. researchgate.net The chemical shifts observed in ssNMR are highly sensitive to the secondary structure of the peptide. For instance, distinct ¹³C chemical shifts are observed for amino acids in α-helical versus β-sheet conformations. researchgate.net By studying peptides containing this compound in lipid bilayers, ssNMR can determine the orientation and dynamics of the peptide within the membrane, which is vital for understanding the function of membrane-active peptides. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Characterization, Sequence Verification, and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its derivatives. tcichemicals.com It provides a highly accurate determination of the molecular weight, confirming the successful synthesis and purity of the compound. For peptides synthesized using this modified amino acid, MS is crucial for verifying the correct sequence and for identifying any post-synthetic modifications. sci-hub.stdntb.gov.ua

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide sequencing. wikipedia.orgresearchgate.net In a typical MS/MS experiment, the peptide ion is isolated and then fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence. epfl.ch The presence of the dichlorinated tyrosine residue results in a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), which aids in its identification within the peptide sequence. oup.com

Table 2: Common Mass Spectrometry Techniques in Peptide Analysis This table outlines common MS techniques and their applications in the analysis of peptides containing modified amino acids like this compound.

| Technique | Ionization Method | Mass Analyzer | Key Applications |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from solution | Quadrupole, Time-of-Flight (TOF), Ion Trap | Accurate mass determination of intact peptides, analysis of non-covalent complexes. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization from a solid matrix | Time-of-Flight (TOF) | High-throughput analysis, peptide mass fingerprinting, analysis of complex mixtures. |

| Tandem MS (MS/MS) | Various (e.g., ESI, MALDI) | Various (e.g., Triple Quadrupole, Q-TOF, Ion Trap) | De novo peptide sequencing, identification of post-translational modifications, structural elucidation. wikipedia.orgresearchgate.net |

X-ray Crystallography for High-Resolution Molecular Structure Determination

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of peptides can be challenging, a successful crystal structure of a peptide containing this compound would offer an unambiguous view of its conformation and intermolecular interactions. researchgate.netoup.com

Advanced Spectroscopic Methods for Mechanistic Research (e.g., UV-Vis, Fluorescence, EPR)

Beyond structural elucidation, other spectroscopic techniques are employed to investigate the mechanistic aspects of processes involving this compound and its derivatives.

UV-Vis Spectroscopy : The aromatic ring of tyrosine absorbs ultraviolet light. msu.eduuobabylon.edu.iq The introduction of two chlorine atoms onto the ring in this compound alters its electronic structure, leading to a shift in its absorption maximum (λmax). oup.com UV-Vis spectroscopy can be used to monitor reactions involving this residue and to determine the concentration of solutions containing the compound. upi.edu

Fluorescence Spectroscopy : While tyrosine itself is fluorescent, halogenation can significantly alter its fluorescence properties. rsc.org Studies on halogenated tyrosine derivatives have shown that the introduction of chlorine can quench or shift the fluorescence emission. nih.govresearchgate.net This property can be exploited in designing fluorescent probes or in FRET (Förster Resonance Energy Transfer) based assays to study peptide-protein or peptide-membrane interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful technique for studying species with unpaired electrons, such as radicals. rsc.org Tyrosine can form a stable radical, and this radical is often involved in enzymatic reactions. umich.edu Incorporating 3,5-dichlorotyrosine into a peptide or protein can serve as an EPR probe. The chlorine atoms alter the hyperfine splitting pattern of the tyrosyl radical, allowing for its unambiguous identification in complex biological systems. rsc.org This approach has been used to identify the specific tyrosine residues involved in radical-based enzymatic mechanisms. nih.govfsu.edunih.gov

Table 3: Spectroscopic Properties and Applications This table summarizes the spectroscopic properties of tyrosine and its chlorinated derivatives and their applications in research.

| Spectroscopic Technique | Property Measured | Application in Research with this compound |

|---|---|---|

| UV-Vis Spectroscopy | Absorption of UV and visible light. msu.edu | Quantifying concentration, monitoring reactions. oup.comupi.edu |

| Fluorescence Spectroscopy | Emission of light after excitation. | Probing local environment, studying molecular interactions. nih.govplos.org |

| Electron Paramagnetic Resonance (EPR) | Absorption of microwaves by unpaired electrons in a magnetic field. | Identifying and characterizing tyrosyl radicals in enzymatic reactions. rsc.orgnih.gov |

Chromatographic and Separation Techniques for Purification and Purity Assessment in Research Contexts

The purification of this compound after its synthesis and of peptides containing this residue is critical to ensure that the final product is free of contaminants that could interfere with subsequent experiments. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. beilstein-journals.orgtandfonline.com

Research Applications and Mechanistic Investigations of Boc Tyr 3,5 Cl2 Oh and Its Derivatives

Role in Studying Tyrosine Oxidation and Halogenation in In Vitro Biological Models

The halogenated nature of Boc-Tyr(3,5-Cl2)-OH makes it a particularly relevant compound for investigating the effects of tyrosine halogenation, a post-translational modification that can occur under conditions of oxidative stress.

Investigation of Radical-Mediated Processes Involving Halogenated Tyrosine Residues

This compound can be used in studies to understand the mechanisms of radical-mediated processes. Tyrosine residues in proteins are susceptible to oxidation by various reactive species, leading to the formation of tyrosyl radicals. csic.es These radicals can then react with other molecules, including halogenating species, to form halogenated tyrosine derivatives. By incorporating this compound into synthetic peptides, researchers can create specific substrates to study the downstream effects of such modifications. For instance, these peptides can be used to investigate how the presence of dichlorinated tyrosine influences protein structure, function, and susceptibility to further oxidative damage. The study of such processes is crucial for understanding the pathology of diseases associated with oxidative stress. researchgate.net

Application as Markers for Oxidative Stress Models in Cell-Free Systems

The formation of halogenated tyrosine derivatives, such as 3-chlorotyrosine and 3,5-dichlorotyrosine, is considered a biomarker for oxidative stress, particularly that mediated by myeloperoxidase. nih.gov In cell-free systems, this compound and its derivatives can serve as standards or probes to develop and validate analytical methods for detecting these biomarkers. For example, they can be used to optimize mass spectrometry-based assays for the quantification of halogenated tyrosines in biological samples. The availability of these well-defined compounds is essential for creating accurate and reproducible models of oxidative stress, which are critical for screening potential antioxidants and therapeutic agents. The reaction of proteins with chlorinated oxidants like hypochlorous acid leads to the formation of 3-chloro-tyrosine and 3,5-dichlorotyrosine as primary products. nih.gov

Probing Molecular Interactions and Recognition Processes

The specific chemical properties of this compound and its derivatives make them useful for dissecting molecular interactions in various biological contexts.

Ligand-Receptor Binding Studies in Biochemical Assays

Halogen atoms can significantly alter the electronic and steric properties of a molecule, thereby influencing its binding affinity and selectivity for a receptor. This compound can be incorporated into peptide ligands to probe the binding pockets of receptors. By comparing the binding of chlorinated versus non-chlorinated peptides, researchers can gain insights into the specific interactions, such as halogen bonding, that contribute to ligand recognition. These studies are instrumental in the rational design of more potent and selective receptor agonists or antagonists. For example, radioligand binding assays are a common method to evaluate the affinity of such compounds at various receptors. acs.org

Design of Chemical Probes for Signal Transduction Pathway Research (In Vitro)

Derivatives of this compound can be further modified to create chemical probes for studying signal transduction pathways in vitro. For example, a fluorescent tag or a photo-activatable group can be attached to the molecule. These probes can then be used to visualize and track the localization of specific proteins or to identify protein-protein interactions within a signaling cascade. The dichlorinated tyrosine moiety can serve as a recognition element, directing the probe to specific cellular targets. The development of such probes is essential for unraveling the complex networks of interactions that govern cellular communication and response. researchgate.net

Application in Early-Stage Drug Discovery and Development (Pre-clinical Design Phase)

In the pre-clinical phase of drug development, researchers aim to identify and optimize lead compounds with therapeutic potential. Peptides are a promising class of therapeutics, but their application is often limited by poor metabolic stability and rapid clearance in the body. The use of non-natural amino acids like this compound provides a strategic approach to overcome these limitations and to systematically explore the chemical space for improved biological activity.

A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. alliedacademies.org One effective strategy to enhance peptide stability is the incorporation of modified amino acids. csic.es The substitution of natural amino acids with synthetic analogs like 3,5-dichlorotyrosine can render peptide bonds less recognizable to proteolytic enzymes, thereby increasing the peptide's half-life. csic.es

The introduction of two chlorine atoms at the 3 and 5 positions of the tyrosine ring provides considerable steric hindrance, which can physically block the approach of proteases to adjacent peptide bonds. Moreover, the electron-withdrawing nature of the chlorine atoms alters the electronic environment of the aromatic ring and potentially the local peptide backbone, further reducing its affinity for enzyme active sites. mdpi.com While direct enzymatic stability studies on peptides containing specifically this compound are not extensively documented in publicly available literature, the principle is well-established. For instance, the replacement of protease-sensitive residues with D-amino acids or other modified residues has been shown to improve serum half-life significantly. csic.es The inherent stability of the 3,5-dichlorotyrosine moiety itself is evidenced by its use as a stable biomarker for protein damage caused by hypochlorous acid, indicating its resistance to further degradation in biological systems. researchgate.netnih.gov This intrinsic stability supports its use as a building block to engineer more robust peptides for research and therapeutic development. alliedacademies.org

Structure-activity relationship (SAR) studies are fundamental to drug design, involving the systematic modification of a molecule to understand how specific structural features influence its biological activity. nih.gov this compound serves as an important tool in the SAR analysis of bioactive peptides. By replacing a natural tyrosine residue with its 3,5-dichloro counterpart, researchers can probe the importance of the aromatic side chain's properties for receptor binding and signal transduction. nih.gov

The key modifications imparted by the dichlorination include changes in:

Steric Bulk: The chlorine atoms are larger than hydrogen atoms, introducing significant bulk to the tyrosine side chain. This can be used to explore the size and shape of a receptor's binding pocket.

Hydrophobicity: The addition of halogens increases the lipophilicity of the side chain, which can influence membrane interactions and hydrophobic interactions within the binding site.

Electronic Properties: Chlorine is an electron-withdrawing group, which lowers the pKa of the phenolic hydroxyl group and creates a region of positive electrostatic potential on the halogen atom (a sigma-hole). This enables the formation of halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. acs.org

This approach allows for a detailed mapping of the ligand-receptor interaction landscape. rsc.org For example, if the substitution of Tyr with Tyr(3,5-Cl2) leads to an increase in potency, it may suggest that increased hydrophobicity or the potential for halogen bonding in that region is beneficial for activity. Conversely, a decrease in activity might indicate a steric clash or that a hydrogen bond from the unmodified phenol (B47542) is critical. These studies provide crucial insights for optimizing peptide leads into more potent and selective drug candidates. nih.gov

Table 1: Comparison of Physicochemical Properties for SAR Studies

| Property | L-Tyrosine (Tyr) | 3,5-Dichloro-L-tyrosine (Tyr(3,5-Cl2)) | Implication for SAR Studies |

| Molecular Weight | ~181.19 g/mol | ~250.08 g/mol | Investigates tolerance for increased mass and bulk in the binding pocket. |

| Aromatic Ring | Standard electron density | Electron-deficient due to two Cl atoms | Probes the role of π-π stacking and cation-π interactions. |

| Hydrophobicity | Moderate | Increased | Examines the importance of hydrophobic interactions for binding and cell permeability. |

| Potential Interactions | H-bonding (donor/acceptor), π-π stacking | H-bonding, π-π stacking, Halogen bonding | Allows for exploration of additional, non-classical interactions like halogen bonds. acs.org |

| pKa (Phenolic OH) | ~10.1 | Lower than Tyrosine | Modifies the ionization state at physiological pH, testing the importance of the hydroxyl proton. |

Enhancing Peptide Stability for Research Purposes

Computational Chemistry and Molecular Modeling Studies of this compound Containing Structures

Computational methods are indispensable in modern drug discovery for providing insights into the structural and energetic basis of molecular interactions at an atomic level. mdpi.com For peptides containing this compound, these techniques can predict conformational behavior and binding modes, guiding the rational design of new analogs.

The three-dimensional conformation of a peptide is critical to its biological function. The introduction of a bulky, dichlorinated tyrosine residue can significantly influence the peptide's preferred conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the structural landscape of these modified peptides. polimi.it

Table 2: Example Findings from Molecular Dynamics (MD) Simulations on a Dichlorotyrosine-Containing Protein

| Parameter | Wild Type Protein (with Tyrosine) | Mutant Protein (with 3,5-Dichlorotyrosine) | Reference |

| Backbone RMSD | Exhibited a stable trajectory over the simulation time. | Showed a distinct and stable trajectory, indicating a shift in conformational equilibrium. | researchgate.net |

| Conformational Change | Maintained the canonical fold. | Induced a noticeable conformational change in the local structure around the mutation site. | researchgate.net |

| Dimer Bending Motion | Displayed a specific pattern of bending. | The bending motion of the protein dimer was altered compared to the wild type. | researchgate.net |

Note: This table is based on findings from a study on the FtsZ protein with a Y222Cl2Y mutation to illustrate the impact of dichlorotyrosine incorporation. researchgate.net

A primary goal of computational chemistry in drug design is to predict how a ligand will bind to its target protein and with what affinity. biorxiv.orgnih.gov For peptides incorporating 3,5-dichlorotyrosine, molecular docking and more advanced methods can predict the most likely binding pose within a receptor's active site.

Table 3: Illustrative Computational Binding Energy Analysis

| Interaction Type | Contribution in Native Peptide (Tyr) | Contribution in Modified Peptide (Tyr(3,5-Cl2)) | Significance |

| Van der Waals | Baseline | Increased due to larger Cl atoms | Enhanced shape complementarity and non-polar contacts. |

| Electrostatic | Standard H-bond network | Modified H-bond network; potential for halogen bonding | Introduction of new, stabilizing non-covalent interactions. acs.org |

| Solvation Energy | Favorable for polar groups | Less favorable due to increased hydrophobicity | Can be a trade-off; increased hydrophobic burial may drive binding. |

| Average Binding Energy | Reference value | Potentially stronger due to added interactions | In silico prediction of enhanced affinity for the target. researchgate.net |

Note: This table provides a conceptual overview of how interaction energies might be affected, based on general principles and findings from computational studies on halogenated molecules. acs.orgresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Ring-Halogenated Tyrosines

The synthesis of halogenated amino acids, including dichlorinated tyrosines, is undergoing a significant transformation driven by the principles of green chemistry. rsc.org Historically reliant on traditional organic synthesis, the field is now pivoting towards biocatalytic and chemoenzymatic methods that offer greater selectivity and sustainability.

Enzymatic halogenation, utilizing enzymes known as halogenases, presents a powerful alternative to conventional chemical routes. rsc.org These enzymes can install halogen atoms onto aromatic substrates with high regioselectivity under mild, aqueous conditions, often targeting positions that are electronically disfavored and difficult to achieve with standard chemical reagents. rsc.org Halogenases are broadly categorized based on their mechanism and cofactors, including flavin-dependent halogenases (FDHs), heme-dependent haloperoxidases, and non-heme iron-dependent halogenases. rsc.orgfrontiersin.org FDHs, for example, use reduced flavin (FADH₂) and molecular oxygen to generate a potent halogenating species, likely a hypohalous acid, which is then directed toward the substrate. rsc.org The development of these enzymatic systems for the specific production of 3,5-dichlorotyrosine from tyrosine would represent a significant step forward in sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Ring-Halogenated Tyrosines

| Feature | Traditional Chemical Synthesis | Biocatalytic (Enzymatic) Synthesis |

| Reagents | Molecular halogens (e.g., Cl₂), N-halosuccinimides, strong acids/bases. mdpi.com | Halide salts (e.g., NaCl), O₂, enzymes (halogenases). rsc.org |

| Conditions | Often harsh (extreme pH, high temperatures), use of organic solvents. | Mild (ambient temperature, neutral pH), aqueous media. rsc.org |

| Selectivity | Can be low, leading to mixtures of isomers and over-halogenation. | High regioselectivity determined by the enzyme's active site. rsc.orgpnas.org |

| Sustainability | Generates hazardous waste, relies on potentially toxic reagents. | Environmentally benign, uses biodegradable catalysts (enzymes). rsc.org |

| Substrate Scope | Broad, but may lack precision. | Often specific to the enzyme, though can be expanded via protein engineering. mdpi.com |

Future research will likely focus on discovering new halogenases through genome mining and engineering existing ones to enhance their stability, substrate scope, and catalytic efficiency for producing specific patterns like 3,5-dichlorination on tyrosine. rsc.orgpnas.org

Expanding the Scope of Peptide and Protein Engineering with Boc-Tyr(3,5-Cl2)-OH

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, used to bestow novel functions or enhance existing properties. This compound serves as a key reagent for this purpose, particularly within Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The introduction of halogen atoms onto the tyrosine side chain can profoundly influence the resulting peptide's physicochemical characteristics. nih.gov

The two chlorine atoms in this compound significantly increase the lipophilicity of the tyrosine side chain, which can enhance membrane permeability and bioavailability of peptide-based therapeutics. rsc.orgcymitquimica.com Furthermore, the electron-withdrawing nature of chlorine atoms can alter the pKa of the phenolic hydroxyl group and introduce the capacity for halogen bonding—a non-covalent interaction with electron-donating atoms that can stabilize peptide conformations and improve binding affinity to biological targets. rsc.orgnih.gov

Future research in this area will involve:

Systematic Incorporation: Synthesizing a series of peptides where native tyrosine or phenylalanine is replaced by 3,5-dichlorotyrosine to study the systematic effects on structure, stability against proteolysis, and biological activity.

Enhanced Receptor Binding: Using this compound to create peptide analogs with improved binding to specific receptors, where the halogen atoms can form critical interactions within the binding pocket.

De Novo Peptide Design: Designing novel peptides from the ground up that leverage the unique steric and electronic properties of 3,5-dichlorotyrosine to achieve specific folding patterns or functional outcomes.

Advanced Applications in Chemical Biology Tool Development and Mechanistic Probes

The unique properties of halogenated amino acids make them ideal for developing sophisticated chemical biology tools and mechanistic probes. The chlorine atoms on the tyrosine ring of this compound are not merely passive modifications; they are functional handles for further chemical diversification. rsc.org

One of the most powerful applications is in conjunction with transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). rsc.org After incorporating 3,5-dichlorotyrosine into a peptide, the C-Cl bonds can serve as anchor points to attach a wide array of functional groups, including:

Fluorescent Dyes: For tracking the peptide's localization and interactions within living cells.

Biotin Tags: For affinity purification and pull-down assays to identify binding partners.

Photo-crosslinkers: To covalently trap and identify transient protein-protein interactions.

Pharmacophores: To create novel bivalent molecules or to fine-tune biological activity post-synthesis.

Furthermore, the heavy chlorine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the phase determination and structure solution of complex proteins and peptide-protein complexes. This makes peptides containing 3,5-dichlorotyrosine valuable probes for structural biology.

Interdisciplinary Research Integrating Organic Synthesis, Structural Biology, and Computational Chemistry

The full potential of this compound will be realized through highly interdisciplinary research that merges multiple scientific fields. mpg.de

Organic and Biocatalytic Synthesis: Chemists will continue to refine and scale up the synthesis of this compound, with a focus on sustainable and efficient enzymatic routes. rsc.org

Structural Biology: Structural biologists will use peptides containing this analog to crystallize and study proteins, gaining high-resolution insights into molecular recognition, enzyme mechanisms, and the structural impact of halogenation.

Computational Chemistry: Theoretical chemists can provide invaluable predictive insights. frontiersin.org Molecular modeling and quantum mechanical calculations can be used to understand how dichlorination affects peptide conformation, receptor binding energy, and the electronic environment of the phenolic ring. iaea.org These computational models can guide the rational design of new peptides and probes, reducing the need for extensive empirical screening.

A synergistic loop where computational design informs synthetic priorities, and where structural and functional data from experimental work feeds back to refine theoretical models, will accelerate discovery. This integrated approach will be crucial for translating the potential of this compound into tangible advances in medicine, diagnostics, and materials science.

Q & A

Q. What are the standard protocols for synthesizing Boc-Tyr(3,5-Cl₂)-OH, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves sequential protection and chlorination steps:

Boc Protection : Protect the tyrosine amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/water) at 0–4°C to minimize racemization .

Chlorination : Introduce 3,5-dichloro substituents via electrophilic aromatic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane (DCM) at −20°C to control regioselectivity .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Factors Affecting Yield :

Q. Table 1: Reaction Yield Under Different Conditions

| Chlorination Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cl₂ gas | DCM | −20 | 78 |

| SO₂Cl₂ | DCM | 0 | 65 |

| SO₂Cl₂ | CCl₄ | −20 | 72 |

Q. Which spectroscopic techniques are most effective for characterizing Boc-Tyr(3,5-Cl₂)-OH, and what key spectral signatures should researchers expect?

Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Carboxylic acid O–H stretch: ~2500–3000 cm⁻¹ (broad).

- C=O (Boc): ~1680–1720 cm⁻¹ .

- Mass Spectrometry (MS) :

Critical Note : Use deuterated DMSO for NMR to dissolve the compound fully and avoid aggregation artifacts.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from diastereomeric impurities in Boc-Tyr(3,5-Cl₂)-OH synthesis?

Methodological Answer : Diastereomers may form during Boc protection due to partial racemization. To resolve this:

Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by 1–2 minutes .

X-ray Crystallography : Confirm absolute configuration by growing single crystals in ethanol/water (1:1) at 4°C .

Dynamic NMR : Analyze variable-temperature NMR to detect coalescence of signals, indicating enantiomer interconversion .

Data Contradiction Example :

If NMR shows unexpected splitting in the tert-butyl region, re-examine reaction conditions for traces of acid/base catalysts that may induce racemization .

Q. What strategies optimize solvent systems for Boc-Tyr(3,5-Cl₂)-OH in peptide coupling reactions to minimize racemization?

Methodological Answer : Racemization occurs via base-catalyzed enolization during activation. Mitigation strategies:

Low-Temperature Activation : Use HOBt/DIC coupling reagents in DMF at −15°C .

Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states but may increase side reactions. Test mixed solvents (DMF/DCM, 1:3) .

Additives : Add 1-hydroxybenzotriazole (HOBt) to suppress oxazolone formation .

Q. Table 2: Racemization Rates in Different Solvents

| Solvent | Temp (°C) | % Racemization |

|---|---|---|

| DMF | 0 | 8.2 |

| DCM | −15 | 2.1 |

| DMF/DCM (1:3) | −15 | 1.5 |

Q. How does the steric and electronic effects of 3,5-dichloro substitution impact the reactivity of Boc-Tyr(3,5-Cl₂)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer :

- Steric Effects : The bulky Cl groups hinder resin loading efficiency. Use longer coupling times (2–4 hours) and double couplings for Fmoc-SPPS .

- Electronic Effects : Electron-withdrawing Cl substituents reduce nucleophilicity of the phenolic oxygen, requiring stronger activating agents (e.g., PyBOP instead of HBTU) .

Experimental Validation :

Compare coupling efficiency with Boc-Tyr-OH (unsubstituted) using Kaiser test monitoring.

Q. What computational methods predict the conformational stability of Boc-Tyr(3,5-Cl₂)-OH in different solvent environments?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water/DMSO mixtures using AMBER force fields. Analyze RMSD values for backbone stability .

- Density Functional Theory (DFT) : Calculate rotational barriers of the Boc group at the B3LYP/6-31G* level to identify stable conformers .

Key Finding :

DFT predicts a 2.3 kcal/mol barrier for Boc group rotation, favoring a staggered conformation in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.